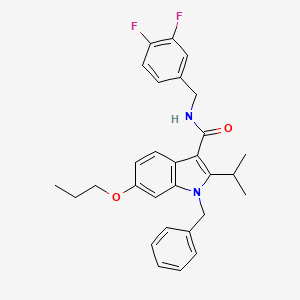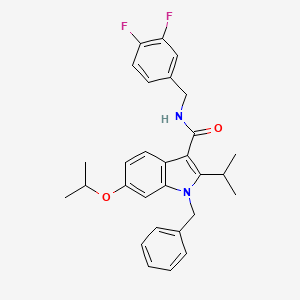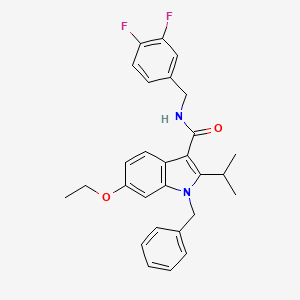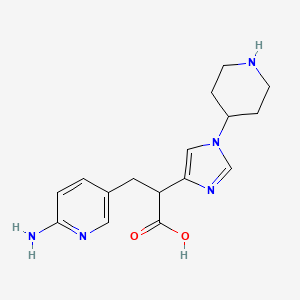![molecular formula C20H25N3O5S B10836761 (2S)-N-hydroxy-3-[(4-phenylmethoxyphenyl)sulfonylamino]-2-pyrrolidin-1-ylpropanamide](/img/structure/B10836761.png)
(2S)-N-hydroxy-3-[(4-phenylmethoxyphenyl)sulfonylamino]-2-pyrrolidin-1-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “US8772478, 2” involves several synthetic steps, including the sulfonation of benzene derivatives and subsequent reactions to introduce the desired functional groups. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods: Industrial production of “US8772478, 2” follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Types of Reactions:
Oxidation: “US8772478, 2” can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can modify the functional groups on the compound, leading to the formation of new derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
“US8772478, 2” has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of enzyme inhibition.
Medicine: Potential therapeutic applications in treating diseases related to enzyme dysregulation.
Industry: Utilized in the formulation of cosmetics and personal care products due to its chemical stability and functional properties
Mechanism of Action
The mechanism of action of “US8772478, 2” involves its interaction with specific enzymes and proteins. It acts as an inhibitor by binding to the active site of the target enzyme, preventing its normal function. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in disease treatment .
Molecular Targets and Pathways:
Enzymes: Disintegrin and metalloproteinase domain-containing protein 10.
Pathways: Inhibition of these enzymes can affect pathways involved in cell signaling, inflammation, and tissue remodeling
Comparison with Similar Compounds
- Benzenesulfonamide derivatives with different substituents.
- Compounds with similar enzyme inhibition profiles .
Properties
Molecular Formula |
C20H25N3O5S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S)-N-hydroxy-3-[(4-phenylmethoxyphenyl)sulfonylamino]-2-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C20H25N3O5S/c24-20(22-25)19(23-12-4-5-13-23)14-21-29(26,27)18-10-8-17(9-11-18)28-15-16-6-2-1-3-7-16/h1-3,6-11,19,21,25H,4-5,12-15H2,(H,22,24)/t19-/m0/s1 |
InChI Key |
NOUZHOVZVQEFTM-IBGZPJMESA-N |
Isomeric SMILES |
C1CCN(C1)[C@@H](CNS(=O)(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)NO |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-hydroxy-5-(4-methylphenyl)pyridine-2-carbonyl]amino]acetic acid](/img/structure/B10836686.png)
![4-[trans-4-(1,3-oxazol-5-yl)cyclohexyl]-7-propyl-6-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10836691.png)
![3-amino-N-[4-[(1R,3R,4R,5S)-3-amino-4-hydroxy-5-methylcyclohexyl]pyridin-3-yl]-6-cyclohexylpyridine-2-carboxamide](/img/structure/B10836694.png)




![1-Benzyl-3-hydroxy-4-[(3-imidazol-1-ylpropylamino)methyl]pyridin-2-one](/img/structure/B10836730.png)
![(2S)-2-[3-[5-(4-carbamimidoyl-2-fluorophenoxy)carbonyl-3-methylthiophen-2-yl]propanoylamino]butanedioic acid](/img/structure/B10836734.png)

![3-amino-N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B10836744.png)
![4-(1,3-benzothiazol-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10836749.png)
![N-[4-[(3R,4R)-3-amino-4-hydroxypiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836765.png)
![[3-(2-Tert-butyl-4-fluorophenoxy)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B10836772.png)
